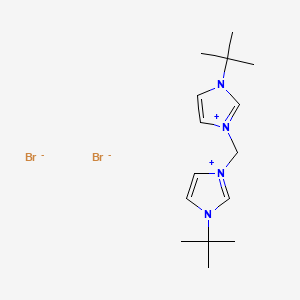

3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a chemical compound with the molecular formula C15H26Br2N4 . It is also known as 1H-Imidazolium, 1,1’-methylenebis[3-(1,1-dimethylethyl)-, dibromide .

Molecular Structure Analysis

The molecular structure of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is represented by the formulaCC(C)(C)N1C=CN+C[N+]2=CN(C=C2)C(C)(C)C . Physical and Chemical Properties Analysis

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a solid at 20°C . It appears as a white to orange to green powder or crystal . The compound has a molecular weight of 422.21 . Its melting point is greater than 300°C .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

Imidazolium bromide compounds have been explored for their role in the synthesis and stabilization of metal complexes. For instance, deprotonation attempts on imidazolium salts tethered by substituted phenol have led to the formation of rare magnesium NHC (N-heterocyclic carbene) complexes. These complexes have potential applications in catalysis and organometallic synthesis (Zhang & Kawaguchi, 2006). Similarly, new zirconium complexes supported by NHC ligands have been synthesized, showing promise for hydroamination catalytic properties (Barroso et al., 2014).

Green Chemistry and CO2 Fixation

Imidazolium-based ionic liquids, including those related to 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide), have been utilized in the chemical fixation of carbon dioxide into valuable products. This application underscores the role of these compounds in developing sustainable chemical processes. For example, a study demonstrated the use of imidazolium-based ionic liquids as catalysts for converting carbon dioxide and epoxides into cyclic carbonates, highlighting a metal-free and environmentally friendly approach (Girard et al., 2014).

Material Science and Separation Technology

The unique properties of imidazolium bromide ionic liquids have been exploited in material science, particularly in separation technologies. For instance, these ionic liquids have been tested as entrainers for separating acetonitrile and methanol mixtures, demonstrating their potential in enhancing the efficiency of separation processes (Zhang et al., 2018). Furthermore, they have been used in recycling thermoset epoxy resins and carbon fiber reinforced epoxy composites, showcasing a green and efficient approach to material recovery (Pérez et al., 2021).

Chemical Synthesis and Catalysis

Imidazolium bromides have been shown to catalyze a variety of chemical reactions, including nucleophilic substitution reactions at room temperature. This highlights their versatility and efficiency as catalysts in organic synthesis (Shinde et al., 2009). Additionally, their application in microwave-assisted glycolysis of poly(ethylene terephthalate) catalyzed by ionic liquids underlines their role in enhancing reaction efficiencies and promoting sustainable recycling processes (Alnaqbi et al., 2014).

Safety and Hazards

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mecanismo De Acción

Target of Action

It’s known to be used as a ligand in various transition metal complexes .

Mode of Action

The compound is known to participate in palladium-catalyzed Heck and Suzuki coupling reactions . In these reactions, it likely acts as a ligand, facilitating the coupling of different aryl bromides with olefins (in the Heck reaction) or with phenylboronic acid (in the Suzuki reaction) .

Biochemical Pathways

The biochemical pathways affected by 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) are related to the synthesis of biphenyls and other complex organic compounds via Heck and Suzuki coupling reactions . The downstream effects of these reactions depend on the specific reactants and reaction conditions.

Result of Action

The result of the action of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is the formation of various transition metal complexes . These complexes can then participate in coupling reactions to form complex organic compounds .

Propiedades

IUPAC Name |

1-tert-butyl-3-[(3-tert-butylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4.2BrH/c1-14(2,3)18-9-7-16(12-18)11-17-8-10-19(13-17)15(4,5)6;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZMWHMEXVUXBS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=C1)C[N+]2=CN(C=C2)C(C)(C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247902-48-3 |

Source

|

| Record name | 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2887796.png)

![2-(5-chlorothiophen-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887797.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)

![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)

![5,6-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2887807.png)